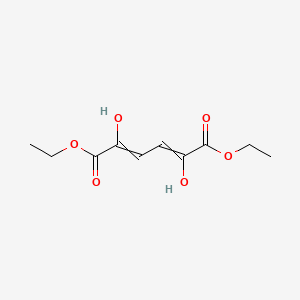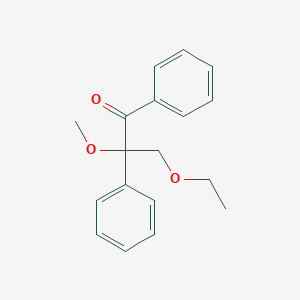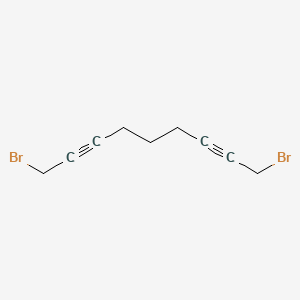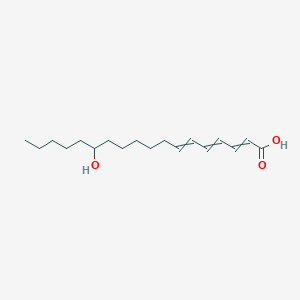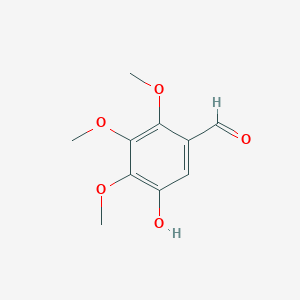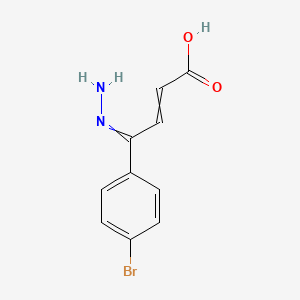
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid is an organic compound that features a bromophenyl group attached to a hydrazinylidene butenoic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromophenylacetic acid.
Conversion to Ester: The 4-bromophenylacetic acid is converted to methyl 2-(4-bromophenyl)acetate by heating at reflux in methanol under acidic conditions.
Formation of Hydrazide: The ester is then reacted with hydrazine hydrate to form 2-(4-bromophenyl)acetohydrazide.
Condensation: The hydrazide is condensed with a suitable aldehyde to produce the desired hydrazinylidenebutenoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazinylidene group to other functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced derivatives.
科学研究应用
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid involves its interaction with molecular targets and pathways. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the hydrazinylidene moiety can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the hydrazinylidene and butenoic acid moieties.
4-Bromocinnamic acid: Contains a bromophenyl group and a cinnamic acid structure.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features a bromophenyl group and an isoxazole ring.
Uniqueness
4-(4-Bromophenyl)-4-hydrazinylidenebut-2-enoic acid is unique due to its combination of a bromophenyl group with a hydrazinylidene butenoic acid structure. This unique combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
113367-41-2 |
|---|---|
分子式 |
C10H9BrN2O2 |
分子量 |
269.09 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-4-hydrazinylidenebut-2-enoic acid |
InChI |
InChI=1S/C10H9BrN2O2/c11-8-3-1-7(2-4-8)9(13-12)5-6-10(14)15/h1-6H,12H2,(H,14,15) |
InChI 键 |
PAZKJSAIANWWMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=NN)C=CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



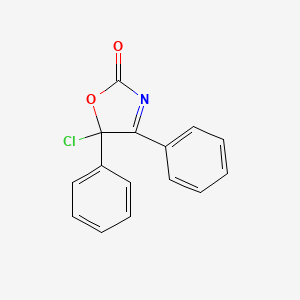
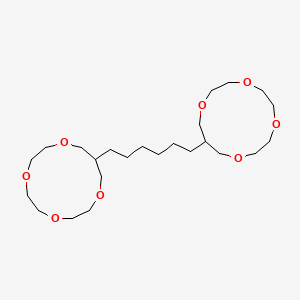

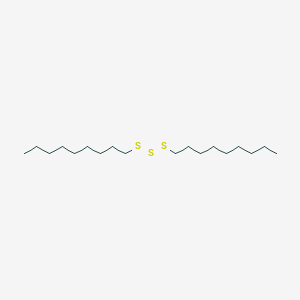
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
